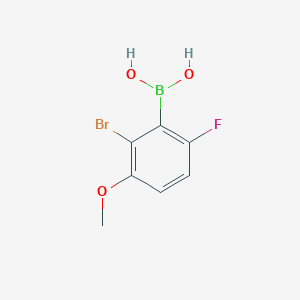

2-(3-bromophenyl)-N'-hydroxyethanimidamide

Overview

Description

The compound "2-(3-bromophenyl)-N'-hydroxyethanimidamide" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their properties, which can provide insights into the chemical behavior of brominated imidamides. For instance, the stability of a brominated naphthoquinone-imine compound in ethanol was studied, which could suggest potential stability considerations for similar brominated compounds . Arylation reactions involving brominated compounds, such as the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, indicate the reactivity of brominated species in the presence of a palladium catalyst .

Synthesis Analysis

The synthesis of brominated compounds can involve palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . This suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of "2-(3-bromophenyl)-N'-hydroxyethanimidamide". Additionally, the synthesis of related compounds, such as "N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide", involves the reaction of metal salts in the presence of a base , which could be a relevant method for synthesizing similar imidamide derivatives.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic techniques. For example, the compound "(E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol" was characterized by FT-IR, UV-Vis, and X-ray diffraction . Such techniques could be employed to analyze the molecular structure of "2-(3-bromophenyl)-N'-hydroxyethanimidamide". The study of intramolecular proton transfer in brominated benzimidazoles also provides insights into the tautomeric behavior that could be relevant for understanding the molecular structure of brominated imidamides.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be complex, involving multiple bond cleavages and formations. The palladium-catalyzed multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides and the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene are examples of reactions that involve brominated species. These studies suggest that "2-(3-bromophenyl)-N'-hydroxyethanimidamide" may also participate in similar complex reactions, potentially involving palladium catalysis or dehydrohalogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The stability of a brominated naphthoquinone-imine in ethanol , the electrochemical behavior of metal complexes of a brominated coumarin derivative , and the spectroscopic properties of brominated benzimidazoles provide a basis for understanding how the bromine substituent and the imidamide group may affect the properties of "2-(3-bromophenyl)-N'-hydroxyethanimidamide". These properties are crucial for determining the compound's potential applications and behavior in various environments.

Scientific Research Applications

-

2-(3-Bromophenyl)imidazo[2,1-b]oxazole

- Application : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide . It’s relevant to the preparation of organic electroluminescent device materials .

- Method of Application : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results or Outcomes : The compound is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition and TFG-β inhibition .

-

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Application : These analogs have been synthesized and tested for their anticancer activity .

- Method of Application : The title compounds were prepared in three steps, starting from substituted anilines .

- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

-

2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]

- Application : This compound is used as a radiotracer in Positron Emission Tomography (PET) imaging . It is particularly useful for visualizing the Epidermal Growth Factor Receptor (EGFr), which is often expressed at high levels in various human cancers .

- Method of Application : The compound is synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . The synthesis is fully automated and uses a simple column purification technique .

- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

-

- Application : This compound is a simple organic molecule that can serve as a building block in various chemical syntheses .

- Method of Application : The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound could be used to introduce a 3-bromophenyl group into a larger molecule .

-

2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]

- Application : This compound is used as a radiotracer in Positron Emission Tomography (PET) imaging . It is particularly useful for visualizing the Epidermal Growth Factor Receptor (EGFr), which is often expressed at high levels in various human cancers .

- Method of Application : The compound is synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . The synthesis is fully automated and uses a simple column purification technique .

- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

-

Borinic Acids [R2B(OH)] and Their Chelate Derivatives

- Application : These compounds are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method of Application : The main strategies to build up borinic acids rely either on the addition of … .

- Results or Outcomes : The outcomes would also depend on the specific synthesis .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Future Directions

This could involve potential applications of the compound, areas where further research is needed, etc.

properties

IUPAC Name |

2-(3-bromophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQACIIZCQFPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284115 | |

| Record name | 3-Bromo-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-N'-hydroxyethanimidamide | |

CAS RN |

1016493-39-2 | |

| Record name | 3-Bromo-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016493-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B1286879.png)